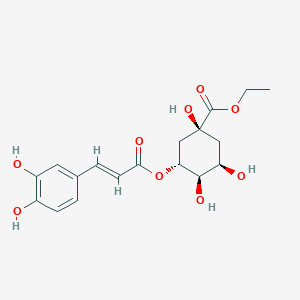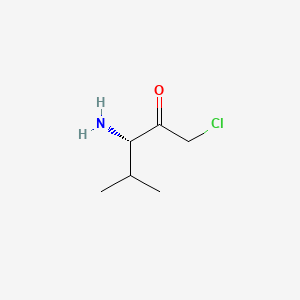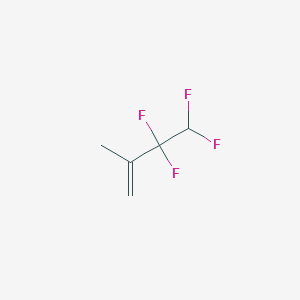
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane is a halogenated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its reactivity and stability. It is used in various industrial and scientific applications due to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of 1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane involves several steps, typically starting with the chlorination and fluorination of precursor compounds. One common method involves the reaction of trichloroethylene with hydrogen fluoride in the presence of a catalyst, followed by further chlorination to introduce the dichloromethyl group. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or fluorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include hydrogen fluoride, chlorine gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane can be compared with other halogenated compounds such as:
1,1,1-Trichloroethane: Known for its use as a solvent, it has a simpler structure and different reactivity compared to this compound.
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): A well-known insecticide, DDT has a more complex structure and different environmental and biological impacts.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
6968-15-6 |
|---|---|
Formule moléculaire |
C4H2Cl5F3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
1,1,1-trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane |
InChI |
InChI=1S/C4H2Cl5F3/c5-2(6)1(3(7,8)9)4(10,11)12/h1-2H |
Clé InChI |
IQLJGAZAAZMRDB-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)Cl)(C(F)(F)F)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


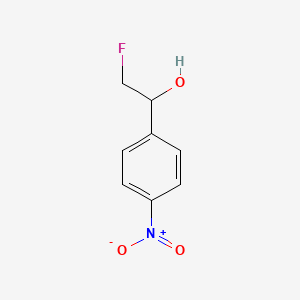

![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
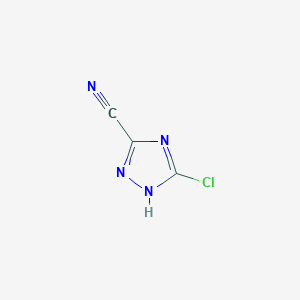
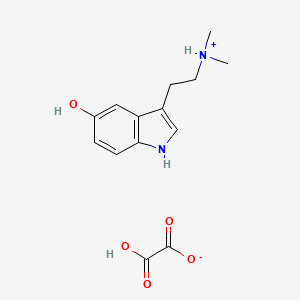
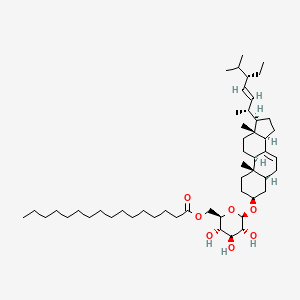
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
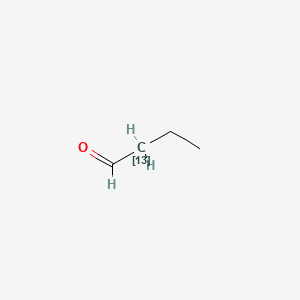
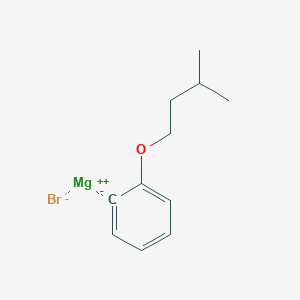
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
